molecular formula C16H12F2O2 B12301285 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid

Katalognummer: B12301285
Molekulargewicht: 274.26 g/mol
InChI-Schlüssel: ZEIIRAVLABWCTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a difluorocyclopropane carboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other biphenyl derivatives, such as:

    Biphenyl: A simpler compound with two connected phenyl rings.

    4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound has a similar structure but with a single fluorine atom and lacks the cyclopropane ring.

    Polychlorinated Biphenyls (PCBs): These compounds contain multiple chlorine atoms attached to the biphenyl core.

The unique combination of the biphenyl, difluorocyclopropane, and carboxylic acid groups in 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid gives it distinct chemical and biological properties that are not observed in simpler biphenyl derivatives.

Eigenschaften

Molekularformel

C16H12F2O2

Molekulargewicht

274.26 g/mol

IUPAC-Name

2,2-difluoro-1-(4-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI-Schlüssel

ZEIIRAVLABWCTM-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.